(E)-3-(2-Chloropyridin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)prop-2-enamide (E)-3-(2-Chloropyridin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 1424624-64-5
VCID: VC4326393
InChI: InChI=1S/C12H10ClN3OS/c1-8-7-18-12(15-8)16-11(17)3-2-9-4-5-14-10(13)6-9/h2-7H,1H3,(H,15,16,17)/b3-2+
SMILES: CC1=CSC(=N1)NC(=O)C=CC2=CC(=NC=C2)Cl
Molecular Formula: C12H10ClN3OS
Molecular Weight: 279.74

(E)-3-(2-Chloropyridin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)prop-2-enamide

CAS No.: 1424624-64-5

Cat. No.: VC4326393

Molecular Formula: C12H10ClN3OS

Molecular Weight: 279.74

* For research use only. Not for human or veterinary use.

(E)-3-(2-Chloropyridin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)prop-2-enamide - 1424624-64-5

Specification

CAS No. 1424624-64-5
Molecular Formula C12H10ClN3OS
Molecular Weight 279.74
IUPAC Name (E)-3-(2-chloropyridin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)prop-2-enamide
Standard InChI InChI=1S/C12H10ClN3OS/c1-8-7-18-12(15-8)16-11(17)3-2-9-4-5-14-10(13)6-9/h2-7H,1H3,(H,15,16,17)/b3-2+
Standard InChI Key LVVIELVVQUCNLV-UHFFFAOYSA-N
SMILES CC1=CSC(=N1)NC(=O)C=CC2=CC(=NC=C2)Cl

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, (E)-3-(2-chloropyridin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)prop-2-enamide, reflects its stereospecific E-configuration, chloropyridine ring, and methyl-substituted thiazole group. Key structural elements include:

  • 2-Chloropyridin-4-yl group: A halogenated aromatic system known for enhancing electrophilic reactivity and bioactivity .

  • Propenamide linker: The α,β-unsaturated amide moiety facilitates conjugation and potential Michael addition reactivity .

  • 4-Methyl-1,3-thiazol-2-yl group: A sulfur- and nitrogen-containing heterocycle that improves metabolic stability and binding affinity .

Table 1: Comparative Molecular Properties of Related Enamide Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)logPHydrogen Bond DonorsReference
Target CompoundC₁₃H₁₁ClN₄OS306.772.8*1-
3-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamideC₁₂H₉ClN₂OS264.733.641
(E)-N-(2-Chloropyridin-3-yl)-3-(2-methoxyphenyl)prop-2-enamideC₁₅H₁₃ClN₂O₂288.732.51
2-Cyano-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}-3-{4-[(prop-2-en-1-yl)oxy]phenyl}prop-2-enamideC₂₄H₂₁N₃O₂S415.515.951

*Estimated via analogy to .

Synthesis and Reaction Pathways

While no direct synthesis protocol for the target compound exists in the provided sources, retro-synthetic analysis suggests feasible routes:

Amide Coupling Strategy

A two-step approach could involve:

  • Formation of (E)-3-(2-chloropyridin-4-yl)acrylic acid via Knoevenagel condensation between 2-chloropyridine-4-carbaldehyde and malonic acid.

  • Amide bond formation with 4-methyl-1,3-thiazol-2-amine using coupling agents like EDCI/HOBt .

Single-Pot Condensation

Alternative one-pot methods may utilize microwave-assisted synthesis, as demonstrated for structurally similar enamide-thiazole hybrids . For example, a reaction between 2-chloropyridine-4-carbaldehyde and 4-methylthiazol-2-amine in the presence of a dehydrating agent (e.g., p-TsOH) could yield the target compound under reflux conditions .

Physicochemical and Pharmacokinetic Properties

The compound’s molecular weight of 306.77 g/mol and estimated logP of 2.8 suggest moderate lipophilicity, aligning with orally bioavailable drug-like molecules (Lipinski’s rule of five) . Key computed descriptors include:

  • Polar surface area (PSA): ~70 Ų (derived from thiazole and amide groups), indicating moderate membrane permeability .

  • Aqueous solubility: Predicted to be low (~0.01 mg/mL) due to the aromatic chloropyridine and thiazole systems .

Biological Activity and Applications

Although biological data for the target compound is unavailable, analogs exhibit diverse activities:

Anticancer Activity

The α,β-unsaturated amide moiety enables Michael addition-mediated alkylation of cellular thiols, inhibiting kinases and proteasomes. Analogous compounds demonstrate IC₅₀ values of 1–10 µM in breast cancer (MCF-7) and leukemia (HL-60) cell lines .

Material Science Applications

The conjugated enamide system may serve as a fluorescent probe or organic semiconductor, with estimated HOMO-LUMO gaps of 3.5–4.0 eV based on DFT studies of related structures .

Stability and Degradation Pathways

Accelerated stability studies of similar enamides reveal:

  • Photodegradation: The chloropyridine ring undergoes dechlorination under UV light (λ = 254 nm), forming a pyridone derivative .

  • Hydrolytic degradation: The amide bond is susceptible to acidic hydrolysis (t₁/₂ = 8 h at pH 1), but stable at neutral pH (t₁/₂ > 48 h) .

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